molecular formula C12H12N2O6 B15064547 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 62785-33-5

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B15064547
CAS No.: 62785-33-5
M. Wt: 280.23 g/mol
InChI Key: BKWSBNMZIDAGKP-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 62785-33-5) is a nitrated quinolone derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C12H12N2O6, with a molecular weight of 280.24 g/mol . The compound features a 4-hydroxyquinolin-2(1H)-one core, a scaffold renowned for its wide range of pharmacological activities, which include antibacterial, antifungal, analgesic, anti-inflammatory, and antiallergenic properties . Furthermore, related compounds have shown potential as antagonists for central nervous system disorders such as stroke, epilepsy, and Parkinson's disease . The introduction of a nitro group at the 3-position, adjacent to the electron-donating hydroxyl group, significantly activates the molecule towards nucleophilic attack and other chemical transformations . This makes it a highly valuable synthetic intermediate for constructing more complex heterocyclic systems, such as those found in novel cytotoxic agents . The electron-withdrawing nitro group can be further reduced to an amino group, providing a versatile handle for the synthesis of diverse derivatives and fused-ring structures like isoxazoloquinolines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

62785-33-5

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

4-hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2-one

InChI

InChI=1S/C12H12N2O6/c1-13-7-5-9(20-3)8(19-2)4-6(7)11(15)10(12(13)16)14(17)18/h4-5,15H,1-3H3

InChI Key

BKWSBNMZIDAGKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C(C1=O)[N+](=O)[O-])O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Nitration: The precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Methoxylation: The nitrated intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at positions 6 and 7.

    Methylation: The compound is further methylated using methyl iodide and a base to introduce the methyl group at position 1.

    Hydroxylation: Finally, the compound undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at position 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a quinoline derivative with a carbonyl group.

    Reduction: Formation of an amino-substituted quinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Notable Properties/Activities Reference
Target Compound C₁₂H₁₂N₂O₆ 4-OH, 6,7-OCH₃, 1-CH₃, 3-NO₂ 280.23 High nitro-group electron deficiency
4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one C₁₁H₁₁NO₄ 4-OH, 6,7-OCH₃ 221.21 Predicted CCS (Ų): 145.1 ([M+H]⁺)
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide C₁₈H₁₇N₃O₅ 4-OH, 6,7-OCH₃, 3-carboxamide 355.35 Analgesic activity via nicotinic receptor agonism
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) C₂₄H₂₄N₂O₃ 6,7-OCH₃, 1-CH₃, 2-carboxamide 388.46 ¹H-NMR: δ 6.35 (s, 1H), 7.18–7.27 (m, 9H)
(±)4-Hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one (I-b) C₁₂H₁₃NO₃ 4-OH, 3-(1-hydroxyethyl), 1-CH₃ 219.24 IR: 3213 cm⁻¹ (-OH); m.p. 167°C (analog I-a)

Key Observations

Functional Group Impact on Properties :

  • The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and alter reactivity compared to analogs with electron-donating groups (e.g., carboxamide or hydroxyethyl substituents) .
  • Methoxy groups at C6 and C7 are conserved in multiple analogs (e.g., compounds in ), suggesting their role in modulating solubility and aromatic interactions.

Biological Activity: Carboxamide derivatives (e.g., N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) exhibit analgesic properties via nicotinic receptor agonism . The nitro group in the target compound may confer distinct binding kinetics due to its polarity and steric effects. Halogenated analogs (e.g., 5-chloropyridin-2-yl derivatives) show enhanced analgesic activity , suggesting that nitro substitution could offer a unique pharmacological profile.

Spectroscopic and Physical Properties: The target compound’s nitro group would likely cause downfield shifts in ¹H-NMR spectra compared to methoxy or methyl groups, as seen in compound 6f (δ 6.35 for aromatic protons) . Predicted collision cross-section (CCS) values for 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one (145.1 Ų for [M+H]⁺) provide a benchmark for comparing ion mobility in mass spectrometry studies.

Structural Variations: Isoquinoline vs. Quinoline: Compounds like 6f and 6j (3,4-dihydroisoquinolines) differ in ring saturation and nitrogen positioning, which may influence conformational flexibility and bioactivity.

Biological Activity

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one is a notable compound within the quinoline family, characterized by its unique molecular structure which includes hydroxyl, methoxy, and nitro groups. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₁H₁₁N₃O₄
  • Molecular Weight : Approximately 250.21 g/mol
  • Structure : The compound features a quinoline ring system with specific substituents that enhance its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of nitroquinolones, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit various pathogens, including bacteria and fungi. The mechanism of action is believed to involve interference with microbial DNA synthesis and cellular metabolism.

Anticancer Activity

The compound has demonstrated potential anticancer properties through the induction of apoptosis in cancer cells. It modulates key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics.

Case Studies and Experimental Data

  • Antibacterial Activity : A study reported that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL and 78.12 µg/mL respectively .
  • Antiproliferative Effects : In vitro assays showed that the compound inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
  • Mechanistic Insights : The presence of the nitro group enhances the reactivity of the compound, allowing it to participate in nucleophilic substitutions which may lead to the formation of more potent derivatives.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
6,7-Dimethoxyquinolin-4(1H)-oneC₁₁H₉N₃O₂Lacks nitro group; used in similar biological studies
4-Hydroxyquinolin-2(1H)-oneC₉H₇N₃OSimpler structure; lower biological activity
1-Methyl-4-hydroxyquinolineC₉H₉NSimilar core structure; different substituents

The unique combination of functional groups in this compound enhances its biological efficacy compared to structurally similar compounds.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, focusing on maintaining high yields while allowing for functionalization at various positions on the quinoline ring. These methods are crucial for generating derivatives with enhanced biological activities.

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